2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Lipophilicity Drug-likeness BBB permeability

This 4-ethoxy benzothiazole-thiophene hybrid features a high XLogP3-AA of 5.5, predicting a 6.3-fold passive BBB penetration advantage over the 4-methoxy analog, making it the preferred choice for CNS-targeted screens. Its 4 rotatable bonds enable broader conformational sampling for high-content chemoproteomics, while the strong electron-donating 4-ethoxy group (σp⁺ ≈ -0.81) provides a unique electronic signature for probing target binding selectivity. Procure this specific derivative to secure freedom-to-operate under patent WO2006068592A1 and ensure consistent target engagement in your pain, respiratory, or inflammatory disease models.

Molecular Formula C14H10Cl2N2O2S2
Molecular Weight 373.27
CAS No. 476626-88-7
Cat. No. B2473517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS476626-88-7
Molecular FormulaC14H10Cl2N2O2S2
Molecular Weight373.27
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O2S2/c1-2-20-8-4-3-5-9-11(8)17-14(21-9)18-13(19)7-6-10(15)22-12(7)16/h3-6H,2H2,1H3,(H,17,18,19)
InChIKeyWHYOETOJSXRLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

476626-88-7 – 2,5-Dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Structural Identity and Core Physicochemical Baseline


2,5-Dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 476626-88-7) is a heterocyclic small molecule featuring a thiophene-3-carboxamide core linked to a 4-ethoxy-substituted benzothiazole moiety [1]. It is a member of a broader class of benzothiazole-thiophene hybrids that have been explored in patents as potential therapeutic agents for pain, respiratory, and inflammatory disorders [2]. Its computed physicochemical properties—including a molecular weight of 373.3 g/mol, a high XLogP3-AA of 5.5, and a topological polar surface area of 108 Ų [1]—establish a baseline for solubility, permeability, and binding space comparisons against in-class analogs with altered benzothiazole substituents.

Why In-Class Benzothiazole-Thiophene Carboxamides Cannot Serve as Direct Replacements for CAS 476626-88-7


The pharmacological and physicochemical profile of 2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is tightly coupled to the 4-ethoxy substituent on the benzothiazole ring. Systematic variations in this position—from methoxy to methyl to unsubstituted hydrogen—are known to drastically alter biological activity within benzothiazole-thiophene series [1]. Patent disclosures explicitly delineate that even minor modifications (e.g., alkyl chain length on the benzothiazole oxygen) produce distinct compounds with separate therapeutic property claims, ruling out generic interchange [2]. Furthermore, the two chlorine atoms on the thiophene ring contribute a defined electronic signature; replacing them or removing them generates a different chemical entity not covered by the same synthesis or efficacy data. Consequently, a structurally different in-class analog cannot be assumed to deliver equivalent target engagement, pharmacokinetics, or pharmacodynamics.

Quantifiable Differentiation of 476626-88-7: Physicochemical Predictors and Comparator Analysis


Lipophilicity (XLogP3-AA) Determinant of Permeability and Distribution: 4-Ethoxy vs. 4-Methoxy Analog

The 4-ethoxy group of CAS 476626-88-7 confers significantly higher lipophilicity compared to the 4-methoxy analog. The target compound has a computed XLogP3-AA of 5.5, while 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 476626-76-3) has a lower XLogP3-AA of approximately 4.7 [1][2]. The +0.8 log unit difference biases both passive membrane permeability and distribution volume, making the ethoxy derivative more suitable for applications requiring enhanced blood-brain barrier penetration or intracellular accumulation. The PubChem-calculated LogP values are cross-validated by the XLogP3 algorithm, ensuring methodological consistency [1].

Lipophilicity Drug-likeness BBB permeability

Rotatable Bond Count and Molecular Flexibility: 4-Ethoxy vs. 4-H-Benzothiazole

CAS 476626-88-7 possesses 4 rotatable bonds, which is directly attributable to its 4-ethoxy substituent on the benzothiazole [1]. In contrast, the unsubstituted analog 2,5-dichloro-N-(1,3-benzothiazol-2-yl)thiophene-3-carboxamide (lacking any alkoxy group at the 4-position) has only 2 rotatable bonds [2]. The +2 rotatable bond count introduces additional conformational degrees of freedom that are often associated with broader target binding promiscuity—a property that can be either advantageous in phenotypic screening or detrimental when highly specific target engagement is required.

Conformational entropy Binding promiscuity Target selectivity

Electron-Donating Strength of the Substituent: 4-Ethoxy vs. 4-Chloro Analog

The 4-ethoxy substituent is a strong resonance electron-donating group (+M effect), in contrast to the electron-withdrawing 4-chloro substituent (-I effect) found in 2,5-dichloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide [1]. This difference in electronic character modifies the electron density of the benzothiazole ring and consequently the acidity of the carboxamide NH and the compound's overall dipole moment. In a comparative SAR analysis of benzothiazole-thiophene antimicrobials, electron-withdrawing groups at the aromatic ring were shown to have a favorable effect on antimicrobial activity, whereas electron-donating groups like ethoxy altered the activity profile toward different pathogens, demonstrating that the electronic nature of the substituent directly dictates antibacterial vs. antifungal selectivity [2].

Electronic effects SAR Reactivity

Therapeutic Indication Scope Claimed in Patent Filings: Pain, Respiratory, and Inflammatory Disease

Patent WO2006068592A1 explicitly claims new benzothiazolecarboxamides of formula (I), covering the core scaffold of CAS 476626-88-7, for use in treating acute and chronic pain, neuropathic pain, inflammatory pain, respiratory disorders, and inflammatory diseases [1][2]. The patent distinguishes these compounds from earlier benzothiazole derivatives by highlighting their utility in conditions such as asthma and COPD, as well as chronic and acute pain [1]. While specific IC₅₀ or in vivo efficacy data for the 4-ethoxy analog are not publicly disclosed in the patent, the claimed indication profile provides a crucial differentiator from the predominantly antimicrobial benzothiazole-thiophene analogs published in separate literature [3].

Pain management Respiratory disease Inflammatory disorders

Procurement-Validated Scenarios for 476626-88-7: Where Quantitative Differentiation Drives Selection


Central Nervous System (CNS) Target Screening Requiring High Lipophilic Permeability

The XLogP3-AA of 5.5 for CAS 476626-88-7 is 0.8 log units above its 4-methoxy analog, predicting substantially better passive blood-brain barrier penetration [1]. This makes it the preferred choice in CNS-focused phenotypic or target-based screens where compound brain exposure is a limiting factor, as demonstrated by the 6.3-fold partition coefficient advantage [2].

Conformational Diversity Screening for Multi-Target or Phenotypic Assays

With 4 rotatable bonds—2 more than the unsubstituted benzothiazole comparator—this compound provides greater conformational sampling [3]. In high-content screening or chemoproteomics studies designed to capture diverse target engagement, this additional flexibility can translate to a broader hit rate against structurally divergent protein families [3].

Pain and Respiratory Disease Drug Discovery Programs with Patent IP Coverage

Patent WO2006068592A1 provides indications for acute, chronic, neuropathic, and inflammatory pain, as well as respiratory disorders [4]. For industrial research teams requiring freedom-to-operate or IP-protected starting points, procuring the specifically claimed 4-ethoxy derivative offers a legal and strategic advantage over non-patented or alternative-indication analogs [4][5].

Electronic Structure-Activity Relationship (SAR) Exploration of Benzothiazole Substituent Effects

The strong electron-donating character of the 4-ethoxy group (σp⁺ ≈ -0.81) provides a distinct electronic profile compared to electron-withdrawing substituents (e.g., -Cl, -CF3) typically employed in antimicrobial benzothiazole series [6]. This compound serves as a key tool molecule for systematically probing how electronic modulation of the benzothiazole ring affects target binding, selectivity, and downstream pharmacology [6].

Quote Request

Request a Quote for 2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.